ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H23N5O5S and its molecular weight is 469.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Compounds with structural motifs similar to the chemical are often synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives, indicating a broad interest in thiazole and pyrazole derivatives for their versatile chemical properties and potential applications (Mohamed, 2014). Such reactions typically aim to explore novel synthetic routes or to produce derivatives with potential biological activities.
Potential Biological Activities
Several studies focus on the synthesis of pyrazole and thiazole derivatives to evaluate their biological activities, such as antimicrobial, antioxidant, and anticancer properties. For instance, thiazole derivatives have been studied for their immunomodulatory and anticancer activities, indicating that compounds containing thiazole rings may exhibit significant biological effects (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009). This suggests that the compound of interest could potentially be explored for similar biological activities.
Antimicrobial and Antioxidant Properties
The synthesis of novel compounds and their screening for antimicrobial and antioxidant activities are common themes in chemical research, highlighting the ongoing search for new therapeutic agents. Compounds with structures related to ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate may also be explored for such properties, contributing valuable data to the field of medicinal chemistry (Raghavendra et al., 2016).
Drug Discovery and Development
The design and synthesis of chemical libraries aim to identify compounds with potential as drug candidates, focusing on various therapeutic targets. Research on compounds similar to the one may provide insights into the structural features important for biological activity, guiding future drug discovery efforts (Donohue et al., 2002).
Future Directions
Pyrazole derivatives have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it is expected that the study and application of this compound and similar compounds will continue to be an important area of research in the future.
Mechanism of Action
Target of action
The compound contains a pyrazole and a thiazole ring, which are common in many biologically active compounds. These structures often interact with various enzymes and receptors in the body, but without specific studies, it’s hard to determine the exact targets .
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these structures can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound would affect. It could potentially be involved in a wide range of cellular processes, given the diversity of proteins that interact with pyrazole and thiazole compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its size, polarity, and stability. This compound, with its multiple ring structures and polar groups, might be expected to have good stability and a reasonable degree of solubility, which could influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in enzyme activity and cellular signaling to effects on cell growth and survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound’s activity might be affected by the local pH in different parts of the body, or by interactions with other molecules in the cellular environment .
Properties
IUPAC Name |
ethyl 2-[[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-4-32-21(30)14-9-10-16-17(14)24-22(33-16)25-18(28)12-5-7-13(8-6-12)23-19(29)15-11-27(2)26-20(15)31-3/h5-8,11,14H,4,9-10H2,1-3H3,(H,23,29)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAUAOYCYWFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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